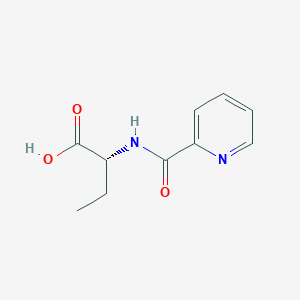![molecular formula C12H16N2O4S B7581762 4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide](/img/structure/B7581762.png)
4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using a specific method and has been found to have a mechanism of action that could be useful in various research applications. In
Mécanisme D'action
The mechanism of action for 4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide involves the inhibition of certain enzymes. Specifically, this compound has been found to inhibit the activity of enzymes such as histone deacetylases and sirtuins, which play a role in various cellular processes such as gene expression and DNA repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide are still being studied. However, it has been found to have anticancer properties, potentially through its inhibition of histone deacetylases. Additionally, this compound has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool for researchers studying the mechanisms of these enzymes. However, one limitation of using this compound is that it may have off-target effects, meaning it could inhibit the activity of other enzymes as well.
Orientations Futures
There are several future directions for the study of 4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide. One potential direction is the study of its potential use in cancer research, specifically in combination with other anticancer agents. Additionally, further research could be done to better understand the biochemical and physiological effects of this compound, as well as its potential use in the treatment of inflammatory conditions. Finally, more research could be done to identify any potential off-target effects of this compound, which could help researchers better understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 3-mercapto-2-methyl-1-propanol in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
One of the potential scientific research applications for 4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide is in the study of enzyme inhibitors. This compound has been found to inhibit the activity of certain enzymes, making it a useful tool for researchers studying the mechanisms of these enzymes. Additionally, this compound has been studied for its potential use in cancer research, as it has been found to have anticancer properties.
Propriétés
IUPAC Name |
4-[(3-hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-8(5-15)6-19-7-10-3-2-9(12(13)16)4-11(10)14(17)18/h2-4,8,15H,5-7H2,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCSNHBKZVRCDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CSCC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol](/img/structure/B7581689.png)


![N-[(2-hydroxycyclopentyl)methyl]-3-methylbenzamide](/img/structure/B7581728.png)
![N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide](/img/structure/B7581729.png)
![2-[[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581737.png)
![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581749.png)
![1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7581751.png)
![N-[2-(aminomethyl)cyclohexyl]pyrazin-2-amine](/img/structure/B7581755.png)
![N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7581760.png)
![N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B7581766.png)
![4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7581772.png)
